molecular formula C6H5FN2O2 B2682022 Methyl 5-fluoropyrimidine-4-carboxylate CAS No. 1806334-23-5

Methyl 5-fluoropyrimidine-4-carboxylate

Cat. No.: B2682022
CAS No.: 1806334-23-5
M. Wt: 156.116
InChI Key: LFWFFPMDPCNCNF-UHFFFAOYSA-N
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Description

Methyl 5-fluoropyrimidine-4-carboxylate is a chemical compound with the molecular formula C6H5FN2O2 and a molecular weight of 156.11 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a fluorine atom at the 5-position and a carboxylate ester group at the 4-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoropyrimidine-4-carboxylate typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 5-fluorouracil with methanol in the presence of a catalyst to form the ester . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and output. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoropyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-fluoropyrimidine-4-carboxylic acid, while reduction could produce 5-fluoropyrimidine-4-methanol.

Scientific Research Applications

Methyl 5-fluoropyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving nucleic acid analogs and their interactions with enzymes.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those with anticancer properties.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-fluoropyrimidine-4-carboxylate involves its interaction with biological molecules. In medicinal chemistry, it can act as a prodrug, which is metabolized into active compounds that inhibit specific enzymes or pathways. For example, derivatives of this compound can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-fluoropyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ester group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biological Activity

Methyl 5-fluoropyrimidine-4-carboxylate is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its chemical properties, biological mechanisms, and therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with a fluorine atom at the 5-position and a carboxylate ester group at the 4-position. This unique substitution pattern imparts distinct chemical reactivity and biological activity.

Key Properties:

  • Molecular Formula: C₆H₆FNO₂
  • Molecular Weight: 143.11 g/mol
  • CAS Number: 1806334-23-5

The biological activity of this compound primarily revolves around its role as a prodrug. It can be metabolized into active compounds that inhibit specific enzymes involved in DNA synthesis, particularly thymidylate synthase. This inhibition is crucial for cancer cell proliferation, making it a candidate for anticancer therapies.

Interaction with Biological Molecules

  • Enzyme Inhibition: The compound can inhibit thymidylate synthase, an enzyme essential for DNA replication.
  • Nucleic Acid Analog: It can act as an analog of nucleic acids, potentially interfering with nucleic acid metabolism.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC₅₀ (μM)Mechanism
Compound 9uA5490.35EGFR Inhibition
Compound 9uMCF-73.24Apoptosis Induction
Compound 9uPC-35.12Cell Cycle Arrest

Case Studies

  • Study on Fluoropyrimidine Derivatives:
    A study evaluated various fluoropyrimidine derivatives, including this compound, for their ability to inhibit tumor growth in xenograft models. The results demonstrated that these compounds effectively reduced tumor size by targeting specific metabolic pathways involved in cell proliferation .
  • Clinical Trials:
    Clinical trials involving oral fluoropyrimidines have highlighted the importance of pharmacokinetic profiles in enhancing therapeutic efficacy. The combination of methyl 5-fluoropyrimidine derivatives with DPD inhibitors has shown promise in improving drug stability and reducing variability in patient responses .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other fluorinated pyrimidines like 5-fluorouracil (5-FU), which is widely used in cancer therapy. However, its unique substitution pattern allows for distinct reactivity and potential advantages in drug design.

Table 2: Comparison of Fluorinated Pyrimidines

CompoundKey FeaturesClinical Use
This compoundProdrug potential; enzyme inhibitionInvestigational
5-Fluorouracil (5-FU)Established anticancer agent; broad use in chemotherapyCommonly used

Properties

IUPAC Name

methyl 5-fluoropyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c1-11-6(10)5-4(7)2-8-3-9-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWFFPMDPCNCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=NC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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